Potassium heptafluorotantalate

F7K2Ta

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

F7K2Ta

Molecular Weight

InChI

InChI Key

SMILES

solubility

Canonical SMILES

Production of Tantalum Powder:

K₂TaF₇ plays a crucial role in the production of high-purity tantalum powder, a critical material in electronics due to its exceptional heat resistance and capacitance. Through various methods like chemical vapor deposition (CVD) or reduction with hydrogen, K₂TaF₇ is used to generate tantalum films or powders with desired properties for research in advanced electronic devices.

Synthesis of Functional Fluorinated Materials:

K₂TaF₇ serves as a valuable starting material for synthesizing other functional fluorinated materials with diverse properties. Researchers explore its application in the preparation of novel fluorinated ceramics, glasses, and even single crystals for studies related to solid-state electrolytes, ionic conductors, and optoelectronic materials.

Research in Crystallography and Material Characterization:

Due to its well-defined crystal structure, K₂TaF₇ finds use as a standard reference material in X-ray diffraction (XRD) and other characterization techniques. This allows researchers to calibrate their instruments and ensure the accuracy of their data when studying other crystalline materials [].

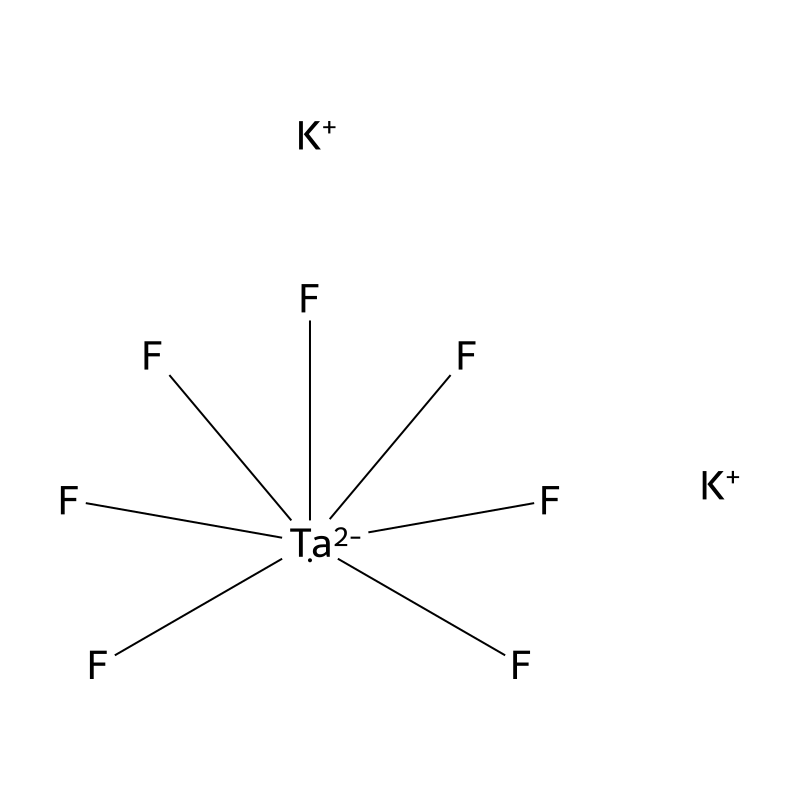

Potassium heptafluorotantalate, with the chemical formula , is a compound of tantalum that exhibits unique properties due to its complex anionic structure. It consists of the heptafluorotantalate ion , which is characterized by seven fluorine atoms coordinated around a central tantalum atom. The compound exists in at least two polymorphic forms: the common monoclinic form (α-K₂[TaF₇]) and the orthorhombic form (β-K₂[TaF₇]), which can be differentiated by their crystallographic structures and thermal behavior. The α-form is stable at lower temperatures, while the β-form appears at elevated temperatures above 230 °C, where potassium ions exhibit different coordination environments with fluorine atoms .

- Reduction to Tantalum Metal: The primary industrial application involves its reduction with sodium to produce metallic tantalum. The balanced equation for this reaction is:This reaction typically occurs at approximately 800 °C in a molten salt environment .

- Hydrolysis: Potassium heptafluorotantalate is susceptible to hydrolysis, particularly in boiling aqueous solutions, leading to the formation of potassium oxyfluorotantalate (K₂Ta₂O₃F₆), also known as Marignac's salt. To mitigate hydrolysis during synthesis, a small excess of hydrofluoric acid is often added .

Potassium heptafluorotantalate can be synthesized through various methods:

- Industrial Method: This involves leaching tantalum ores such as columbite and tantalite with hydrofluoric acid and sulfuric acid to produce a water-soluble hydrogen heptafluorotantalate. The process includes multiple liquid-liquid extraction steps to remove impurities before treating with potassium fluoride:

- Anhydrous Method: Tantalum oxide reacts with potassium bifluoride or ammonium bifluoride in the presence of hydrofluoric acid:

- Wet Methods: These methods involve precipitation from hydrofluoric acid solutions under controlled conditions, avoiding concentrations above approximately 42% HF to prevent the formation of potassium hexafluorotantalate .

Potassium heptafluorotantalate serves several important functions:

- Metallic Tantalum Production: Its primary application lies in producing metallic tantalum through reduction reactions, crucial for manufacturing electronic components such as capacitors and high-temperature alloys.

- Research and Development: It is utilized in various research settings for studying tantalum-related compounds and their properties, especially in materials science and chemistry .

Interaction studies involving potassium heptafluorotantalate primarily focus on its electrochemical behavior during electrodeposition processes. These studies reveal insights into how the compound behaves under different conditions, influencing its applications in electrochemistry and materials synthesis. Research indicates that it can affect cation composition during electrolysis processes, which is vital for optimizing production techniques for tantalum and its alloys

Potassium heptafluorotantalate shares similarities with other tantalum compounds but exhibits unique characteristics that distinguish it: The uniqueness of potassium heptafluorotantalate lies in its specific coordination chemistry and its role as an intermediate in metallic tantalum production, making it a vital compound in both industrial applications and scientific research.Compound Name Chemical Formula Key Features Potassium hexafluorotantalate Contains six fluorine atoms; less stable than heptafluorotantalate. Sodium heptafluorotantalate Similar anionic structure; used in similar reduction processes. Lithium heptafluorotantalate Exhibits unique solubility properties; potential applications in batteries. Potassium oxyfluorotantalate Hydrolysis product; important for understanding stability and reactivity.

The Marignac process, first developed in 1865, remains foundational for separating tantalum from niobium in industrial settings. This method exploits the differential solubility of potassium heptafluorotantalate (K₂[TaF₇]) and potassium oxypentafluoroniobate (K₂[NbOF₅]) in hydrofluoric acid (HF). Traditional steps include:

- Leaching: Tantalite ore (FeTa₂O₆) is treated with concentrated HF and H₂SO₄, forming water-soluble H₂[TaF₇] and H[NbF₆] .

- Fractional Crystallization: Addition of KF preferentially precipitates K₂[TaF₇] due to its lower solubility compared to K₂[NbOF₅] .

Modern iterations replace crystallization with solvent extraction (SX) for higher efficiency:

- Liquid-Liquid Extraction: Cyclohexanone or methyl isobutyl ketone (MIBK) selectively extracts H₂[TaF₇] from acidic solutions, achieving >99% Ta purity .

- Neutralization: The organic phase is treated with NH₄OH to precipitate (NH₄)₂[TaF₇], which is converted to K₂[TaF₇] via KF addition .

Table 1: Comparison of Traditional vs. Modern Industrial Methods

| Parameter | Marignac Process | Solvent Extraction |

|---|---|---|

| Ta Recovery | 70–80% | 90–95% |

| Nb Contamination | 300–500 ppm | <50 ppm |

| HF Consumption | 8–10 kg/kg Ta₂O₅ | 4–6 kg/kg Ta₂O₅ |

| Key Reference |

Laboratory-Scale Synthesis: Anhydrous vs. Hydrofluoric Acid-Dependent Routes

Laboratory synthesis employs two primary pathways:

Anhydrous Method

- Reactants: Ta₂O₅ reacts with potassium bifluoride (KHF₂) at 300–400°C:

$$ \text{Ta}2\text{O}5 + 4\text{KHF}2 + 6\text{HF} \rightarrow 2\text{K}2[\text{TaF}7] + 5\text{H}2\text{O} $$

This route avoids liquid HF but requires precise temperature control to prevent KTaF₆ formation .

Hydrofluoric Acid-Dependent Route

- Dissolution: Ta₂O₅ dissolves in 40% HF at 80°C:

$$ \text{Ta}2\text{O}5 + 14\text{HF} \rightarrow 2\text{H}2[\text{TaF}7] + 5\text{H}_2\text{O} $$ - Precipitation: KF is added to crystallize K₂[TaF₇]. HF concentrations >42% favor KTaF₆, necessitating strict pH monitoring .

Key Parameters

- HF Concentration: Optimal at 35–40% for maximal K₂[TaF₇] yield .

- Crystallization Temperature: 25–30°C minimizes co-precipitation of K₂[NbOF₅] .

Optimization of Reaction Parameters in Magnesium and Sodium Reduction Systems

Sodium reduction dominates industrial Ta powder production:

$$ \text{K}2[\text{TaF}7] + 5\text{Na} \rightarrow \text{Ta} + 5\text{NaF} + 2\text{KF} $$

Critical Parameters

- Temperature: 800–850°C ensures complete reduction while avoiding Na vaporization .

- Stoichiometry: A 5:1 Na:K₂[TaF₇] molar ratio prevents intermediate oxyfluoride formation .

- Diluent Salts: NaCl-KF mixtures lower the melt’s melting point from 880°C to 650°C, enhancing reaction kinetics .

Table 2: Reaction Parameter Optimization in Sodium Reduction

Role of Diluent Salts in Molten Salt Reduction Processes

Diluent salts serve three critical functions:

- Melting Point Depression: Eutectic NaCl-KF mixtures (mp: 650°C) enable lower operating temperatures vs. pure K₂[TaF₇] (mp: 765°C) .

- Electrolyte Medium: Facilitate electron transfer between Na (anode) and K₂[TaF₇] (cathode), as per the electronically mediated reaction (EMR) theory .

- Morphology Control: Diluents with high K⁺ mobility (e.g., KF-NaF) promote spherical Ta particles (BET: 2–4 m²/g), whereas NaCl-rich systems yield dendritic structures .

Table 3: Diluent Compositions and Their Effects

| Diluent System | Melting Point (°C) | Ta Particle Size (µm) | Morphology |

|---|---|---|---|

| Pure K₂[TaF₇] | 765 | 50–100 | Irregular aggregates |

| 60% NaCl–40% KF | 650 | 10–20 | Spherical |

| 70% KF–30% NaF | 720 | 5–15 | Dendritic |

| Key Reference |

Fractional crystallization of potassium heptafluorotantalate represents the historical foundation of tantalum-niobium separation technology, originally developed by Jean Charles Galissard de Marignac in 1866 [2]. This process exploits the fundamental difference in solubility characteristics between potassium heptafluorotantalate and potassium oxypentafluoroniobate monohydrate in hydrofluoric acid solutions [30].

The crystallization process relies on the distinct behavior of tantalum and niobium fluoride complexes in aqueous media. Potassium heptafluorotantalate exhibits significantly lower solubility compared to the corresponding niobium compound, with solubility decreasing from 60 grams per 100 milliliters at 100 degrees Celsius to 0.5 grams per 100 milliliters at room temperature in hydrofluoric acid solutions [30] [39]. This dramatic temperature-dependent solubility provides the thermodynamic driving force for selective crystallization.

Thermodynamic Properties and Phase Behavior

Recent calorimetric investigations have revealed complex phase transition behavior in potassium heptafluorotantalate crystals. Differential scanning calorimetry studies demonstrate three distinct thermal effects within the temperature range of 680-800 degrees Celsius [41]. The enthalpy changes for these processes are precisely quantified: a solid-solid phase transition at 703 degrees Celsius with an enthalpy change of 1.7 kilojoules per mole, incongruent melting at 746 degrees Celsius with 19 kilojoules per mole, and liquid-liquid mixing at 771 degrees Celsius with 13 kilojoules per mole [41].

Phase diagram analysis of the potassium fluoride-potassium heptafluorotantalate system reveals eutectic behavior with critical points at mole fractions of 0.716 at 725.4 degrees Celsius and 0.214 at 712.2 degrees Celsius [38]. These thermodynamic parameters are essential for optimizing crystallization conditions and understanding the temperature-dependent stability of the compound.

Crystallization Methodology and Process Control

The crystallization process involves careful control of solution composition, temperature gradients, and nucleation kinetics. Activity-pH diagrams for the tantalum-potassium-fluoride-water system effectively explain both the dissolution of tantalum pentoxide in fluoride solutions and the subsequent precipitation-recrystallization of hydrated potassium heptafluorotantalate [7]. X-ray diffraction and scanning electron microscopy studies confirm that potassium fluoride serves as the optimal precipitating agent, while recrystallization in hydrofluoric acid environments produces higher purity, well-crystallized products by eliminating oxy-salts and other impurities [7].

The recrystallization process typically involves multiple stages to achieve the required purity levels [22]. Initial crystallization from mixed fluoride-oxyfluoride solutions yields products containing residual niobium contamination, necessitating repeated dissolution and recrystallization cycles. Each cycle progressively reduces niobium content while increasing crystal quality and size distribution.

| Parameter | Value | Temperature (°C) | Reference |

|---|---|---|---|

| Solubility in HF | 60 g/100 mL | 100 | [30] [39] |

| Solubility in HF | 0.5 g/100 mL | 25 | [30] [39] |

| Phase transition enthalpy | 1.7 kJ/mol | 703 | [41] |

| Melting enthalpy | 19 kJ/mol | 746 | [41] |

| Liquid mixing enthalpy | 13 kJ/mol | 771 | [41] |

Solvent Extraction Dynamics in Hydrofluoric Acid-Sulfuric Acid Media

Modern tantalum-niobium separation primarily employs solvent extraction techniques utilizing binary acid systems, particularly hydrofluoric acid-sulfuric acid media [16]. The extraction dynamics in these systems depend on complex equilibria involving fluoride speciation, metal-ligand interactions, and phase distribution coefficients.

Acid Concentration Effects and Metal Speciation

The concentration of hydrofluoric acid fundamentally controls the speciation of tantalum and niobium in aqueous solutions [16]. At hydrofluoric acid concentrations above 10^-3 molar, the distribution of metals becomes independent of metal concentration in the range of 10^-7 to 10^-6 molar, indicating the absence of polynuclear species [24]. Maximum tantalum extraction occurs at approximately 4.5 molar hydrofluoric acid concentration, corresponding to a hydrofluoric acid to tantalum molar ratio of approximately 5 [16].

Sulfuric acid addition creates a salting-out effect that enhances extraction efficiency while providing selectivity between tantalum and niobium [16]. The extraction of tantalum achieves 99 percent efficiency at approximately 2 molar sulfuric acid concentration with 3 molar hydrofluoric acid, while niobium extraction remains minimal under these conditions [16]. When sulfuric acid concentration exceeds 4 molar, both metals extract quantitatively, eliminating selectivity advantages.

Distribution Equilibria and Selectivity Factors

Solvent extraction studies demonstrate that tantalum forms stronger extractable complexes compared to niobium in hydrofluoric acid-sulfuric acid systems [16]. The distribution coefficients vary significantly with acid composition, providing the basis for selective separation. Niobium complexes exhibit stronger Lewis acid character than tantalum complexes, resulting in different extraction behavior patterns [16].

Recent investigations using advanced extractants report distribution ratios of 214 for tantalum and 43 for niobium, yielding extraction efficiencies of 99.6 percent and 97.7 percent respectively [33]. The separation factor between tantalum and niobium reaches 5 under optimized conditions, demonstrating the viability of selective extraction processes [33].

Kinetic Considerations and Mass Transfer

The kinetics of metal extraction in hydrofluoric acid-sulfuric acid media involve multiple steps including aqueous complex formation, interfacial transfer, and organic phase speciation [16]. Contact time studies reveal that equilibrium is typically achieved within 10-15 minutes for both metals, with tantalum reaching equilibrium slightly faster than niobium [17]. The extraction rate increases with temperature and agitation intensity, suggesting that mass transfer limitations may influence overall process kinetics.

| Acid System | Ta Extraction (%) | Nb Extraction (%) | Separation Factor | Reference |

|---|---|---|---|---|

| 3M HF + 2M H₂SO₄ | 99 | <5 | >19 | [16] |

| 3M HF + 4M H₂SO₄ | 99 | 99 | 1 | [16] |

| Optimized conditions | 99.6 | 97.7 | 5 | [33] |

Challenges in Minimizing Niobium Contamination During Potassium Heptafluorotantalate Isolation

The separation of tantalum from niobium presents significant challenges due to their similar chemical properties and nearly identical atomic radii [2]. Niobium contamination in potassium heptafluorotantalate products represents a persistent technical challenge that requires sophisticated purification strategies and process optimization.

Sources of Niobium Contamination

Niobium contamination originates from multiple sources throughout the isolation process. The primary source involves incomplete separation during initial leaching operations, where both metals dissolve simultaneously to form complex fluoride species [8]. Secondary contamination occurs during crystallization processes when niobium-containing impurities co-precipitate with the desired potassium heptafluorotantalate product [7].

The formation of mixed metal complexes presents additional complications. In hydrofluoric acid solutions, tantalum forms heptafluorotantalate anions while niobium typically forms oxypentafluoroniobate species [9]. However, under certain conditions, these species can form mixed complexes or exhibit similar crystallization behavior, leading to contamination of the final product.

Purification Strategies and Process Modifications

Several strategies have been developed to minimize niobium contamination during potassium heptafluorotantalate isolation. Pre-treatment of tantalum-containing solutions with sulfuric acid before dissolution in hydrofluoric acid significantly improves the purity of subsequently crystallized products [5]. This approach facilitates the removal of niobium and other transition metals during the selective crystallization process.

Multiple recrystallization cycles prove essential for achieving high-purity products [7]. Each recrystallization step progressively reduces niobium content, with studies demonstrating purity improvements from initial levels containing several percent niobium to final products with less than 100 parts per million niobium contamination [14]. The recrystallization process requires careful control of temperature, pH, and fluoride concentration to optimize selectivity.

Advanced separation techniques employ modified crystallization environments to enhance selectivity. Recrystallization in controlled hydrofluoric acid environments eliminates oxy-salts and other impurities while maintaining crystal quality [7]. The use of specific temperature profiles and cooling rates further improves the separation efficiency and reduces co-precipitation of niobium-containing species.

Analytical Monitoring and Quality Control

Monitoring niobium contamination levels requires sensitive analytical techniques capable of detecting trace quantities in high-purity tantalum matrices. X-ray diffraction analysis provides structural confirmation of phase purity and can detect the presence of niobium-containing crystalline impurities [7]. Chemical analysis using specialized techniques achieves detection limits below 10 parts per million niobium in tantalum compounds [14].

| Purification Method | Initial Nb Content (%) | Final Nb Content (ppm) | Efficiency | Reference |

|---|---|---|---|---|

| Single crystallization | 5.0 | 5000 | 90% | [7] |

| Multiple recrystallization | 5.0 | <100 | >99.8% | [14] |

| Pre-treatment + recrystallization | 3.0 | <50 | >99.9% | [5] |

Case Studies on Methyl Isobutyl Ketone as a Separation Medium

Methyl isobutyl ketone has emerged as the preferred solvent for industrial tantalum-niobium separation due to its favorable physical properties, high selectivity, and proven commercial viability [13] [21]. Multiple case studies demonstrate the effectiveness of this extractant under various process conditions and feed compositions.

Industrial Process Applications

The Ames Laboratory process, developed in the 1960s, represents the foundational application of methyl isobutyl ketone for tantalum-niobium separation [3]. This process extracts tantalum hexafluoride anions from dilute hydrofluoric acid solutions containing niobium oxypentafluoride species using methyl isobutyl ketone as the organic phase [3]. The process achieves commercial-scale separation with high efficiency and product purity.

A comprehensive industrial case study involving the treatment of tantalum-niobium hydrated oxides demonstrates the complete separation workflow [17]. The process involves four distinct steps: co-extraction of both metals from aqueous feed solutions, partial back-extraction with dilute acids, selective tantalum purification through organic phase re-extraction, and final niobium recovery through aqueous phase processing [17]. This systematic approach achieves greater than 95 percent purity for both metal products.

Process Optimization and Performance Data

Recent optimization studies have identified critical parameters affecting separation efficiency in methyl isobutyl ketone systems [11]. The key parameter controlling separation performance is hydrogen ion concentration, which influences both recovery and selectivity [22]. Optimal conditions typically involve 6 molar hydrofluoric acid and 1 molar sulfuric acid concentrations, providing maximum tantalum extraction while minimizing niobium co-extraction [2].

Case studies using mixer-settler configurations demonstrate practical implementation of methyl isobutyl ketone extraction systems [22]. The process employs multiple extraction stages followed by selective stripping operations to achieve high-purity products [11]. Tantalum remains in the organic phase during initial stripping operations, while niobium transfers to the aqueous phase, enabling effective separation.

Advanced process configurations incorporate temperature control and multi-stage contacting to optimize separation factors [17]. Studies report distribution ratios favoring tantalum extraction by factors of 10-20 under optimized conditions [16]. The organic phase loading capacity for tantalum reaches saturation levels of 377 grams per liter as tantalum pentoxide equivalent [16].

Comparative Performance Analysis

Comparative studies evaluate methyl isobutyl ketone performance against alternative extractants including tri-butyl phosphate, cyclohexanone, and 2-octanol [21]. Methyl isobutyl ketone demonstrates superior performance in terms of distribution coefficients, phase separation kinetics, and chemical stability [13]. The extractant exhibits low density and viscosity, facilitating efficient mass transfer and phase disengagement [13].

Long-term stability studies confirm that methyl isobutyl ketone maintains extraction performance over extended operating periods [11]. The solvent shows minimal degradation under typical process conditions and can be recycled effectively through distillation operations [17]. Economic analysis indicates favorable operating costs compared to alternative separation technologies [21].

Environmental considerations favor methyl isobutyl ketone due to its relatively low toxicity and biodegradability compared to other organic solvents [21]. The extractant can be recovered and recycled, minimizing waste generation and environmental impact [17]. Process modifications continue to improve efficiency while reducing environmental footprint.

| Process Parameter | Value | Units | Performance Impact | Reference |

|---|---|---|---|---|

| Optimal HF concentration | 6 | M | Maximum Ta selectivity | [2] |

| Optimal H₂SO₄ concentration | 1 | M | Minimum Nb co-extraction | [2] |

| Ta loading capacity | 377 | g/L | Process throughput | [16] |

| Distribution coefficient ratio | 10-20 | - | Separation factor | [16] |

| Phase separation time | 5-10 | minutes | Process efficiency | [17] |

Potassium Heptafluorotantalate as a Precursor for High-Purity Tantalum Metal Powder Production

Potassium heptafluorotantalate serves as the primary precursor compound for high-purity tantalum metal powder production through metallothermic reduction processes. The compound's role in tantalum metal synthesis represents a critical pathway in advanced materials manufacturing, particularly for applications requiring exceptional purity levels and controlled particle characteristics [1] [2].

The sodium thermal reduction process represents the most widely adopted industrial method for tantalum powder production from potassium heptafluorotantalate. This process occurs at temperatures between 800-1000°C, where solid potassium heptafluorotantalate reacts with liquid sodium in a molten salt medium according to the reaction: potassium heptafluorotantalate + 5 sodium → tantalum + 5 sodium fluoride + 2 potassium fluoride [3] [2]. The diluent salt medium, typically composed of sodium chloride and potassium chloride mixtures, facilitates controlled reaction kinetics while preventing excessive heat generation and particle agglomeration [4].

Recent research has demonstrated that the metallothermic reduction process operates through electronically mediated reaction mechanisms, where electron transfer occurs between spatially separated reactants through conductive pathways. This discovery has significant implications for process optimization and product quality control. Studies have shown that up to 37% of tantalum production can occur through long-range electronically mediated reactions, where potassium heptafluorotantalate and sodium reductant are physically separated but connected through metallic conductors [2].

The particle size distribution and morphology of tantalum powder produced from potassium heptafluorotantalate reduction are critically dependent on reaction parameters. Lower reduction temperatures (740-860°C) produce finer particles with sizes ranging from submicron to 3 micrometers, while higher temperatures result in coarser particles due to enhanced sintering effects [5]. The addition of phosphate doping agents during the reduction process has been shown to prevent particle agglomeration and maintain high specific surface areas, essential for capacitor applications [4].

Table 1: Tantalum Metal Production via Potassium Heptafluorotantalate Reduction

| Production Method | Precursor Compound | Reducing Agent | Reaction Temperature (°C) | Product Purity (%) | Particle Size (μm) | Oxygen Content (ppm) | Industrial Application |

|---|---|---|---|---|---|---|---|

| Sodium Thermal Reduction | Potassium heptafluorotantalate | Sodium | 800-1000 | 99.9-99.99 | 0.1-3.0 | 1000-2000 | Capacitor-grade powder |

| Magnesium Thermal Reduction | Tantalum pentoxide | Magnesium | 950-1200 | 99.98 | 0.5-1.0 | 150-250 | High-purity applications |

| Electrochemical Reduction | Potassium heptafluorotantalate | Dysprosium (Dy2+) | 1000 | 99.9 | 0.1 | 1000 | Research scale |

| Self-Propagating High-Temperature Synthesis | Tantalum pentoxide | Magnesium | 1000+ | 99.98 | 0.5 | 150-250 | Capacitor-grade powder |

Purity levels achievable through potassium heptafluorotantalate reduction consistently exceed 99.9%, with specialized processes reaching 99.99% purity. The oxygen content, a critical parameter for tantalum powder quality, typically ranges from 1000-2000 parts per million for standard production methods [6]. Advanced purification techniques, including vacuum heat treatment and controlled atmosphere processing, can reduce oxygen content to below 500 parts per million for high-end applications [7].

Physical Description

Color/Form

Density

Melting Point

GHS Hazard Statements

H301 (97.78%): Toxic if swallowed [Danger Acute toxicity, oral];

H315 (11.11%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (11.11%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H331 (86.67%): Toxic if inhaled [Danger Acute toxicity, inhalation];

H335 (13.33%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic;Irritant

Other CAS

Wikipedia

Potassium_heptafluorotantalate

Drug Warnings

Methods of Manufacturing

General Manufacturing Information

Primary metal manufacturing

Tantalate(2-), heptafluoro-, potassium (1:2): ACTIVE